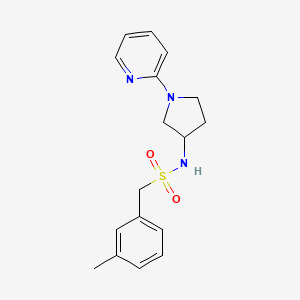
N-(1-(pyridin-2-yl)pyrrolidin-3-yl)-1-(m-tolyl)methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(1-(pyridin-2-yl)pyrrolidin-3-yl)-1-(m-tolyl)methanesulfonamide is a useful research compound. Its molecular formula is C17H21N3O2S and its molecular weight is 331.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Molecular Structure and Supramolecular Chemistry
N-(1-(pyridin-2-yl)pyrrolidin-3-yl)-1-(m-tolyl)methanesulfonamide is part of a class of compounds that have been studied for their molecular and supramolecular structures. These studies have revealed interesting properties such as N-H...N hydrogen bonding, which plays a crucial role in forming dimers, supramolecular layers, and chains. This hydrogen bonding capability is essential for understanding the compound's behavior in crystalline forms and potential applications in materials science. For instance, compounds similar in structure have shown different conformations and intermolecular interactions, including π-π stacking, which are influenced by the presence of substituents like the methyl group in the toluene-derived structures (Danielle L Jacobs et al., 2013).
Catalysis
The compound and its derivatives have been explored as ligands in catalysis. For example, pyridinesulfonamide ligands have been used in base-free transfer hydrogenation of ketones, demonstrating high activity even under air and without the need for dried and degassed substrates. This catalytic activity highlights the compound's potential in green chemistry and sustainable industrial processes (A. Ruff et al., 2016).
Synthesis of Complex Molecules
Research has also focused on the synthesis of complex molecules utilizing this compound derivatives. These compounds serve as intermediates in creating pharmacologically relevant structures and materials with unique properties. For instance, their use in generating chiral nonracemic 1-(2-pyridinyl)ethylamines showcases the ability to introduce amino functions stereospecifically, which is valuable in the development of drugs and other bioactive molecules (Jun'ichi Uenishi et al., 2004).
Properties
IUPAC Name |
1-(3-methylphenyl)-N-(1-pyridin-2-ylpyrrolidin-3-yl)methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2S/c1-14-5-4-6-15(11-14)13-23(21,22)19-16-8-10-20(12-16)17-7-2-3-9-18-17/h2-7,9,11,16,19H,8,10,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGVIRMCWHYZCKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CS(=O)(=O)NC2CCN(C2)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-Fluoro-2-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]pyrimidine](/img/structure/B2978859.png)
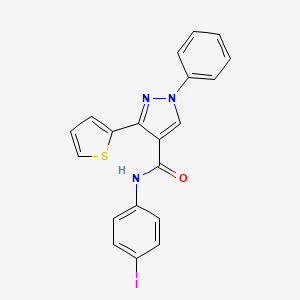
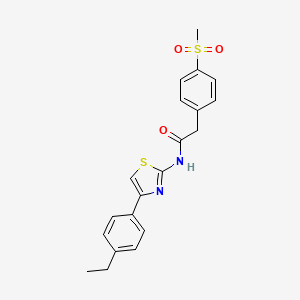
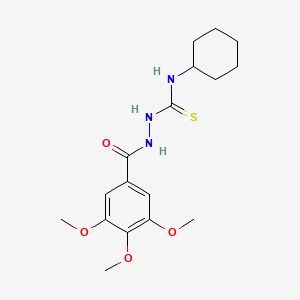

![4-butoxy-N-[5-[2-(2-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2978867.png)
![4-chloro-1-(2-fluoroethyl)-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole](/img/structure/B2978869.png)
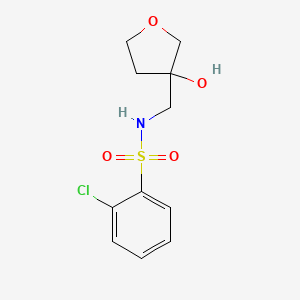
![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)-5-fluoro-2-methoxybenzenesulfonamide](/img/structure/B2978871.png)
![6-Benzyl-2-(4-(methylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2978873.png)
![N-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]butan-1-amine;hydrochloride](/img/structure/B2978874.png)

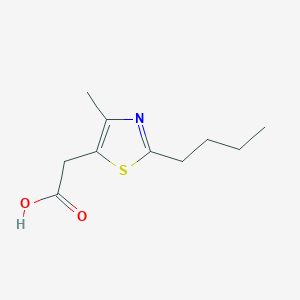
![(Z)-N-(5,6-dimethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-fluorobenzamide](/img/structure/B2978881.png)
